molecular formula C₂₈H₃₅N₇O₃ B1144421 4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)am CAS No. 1547975-70-1

4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)am

Cat. No.: B1144421
CAS No.: 1547975-70-1
M. Wt: 517.62
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Description

4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylam is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylam typically involves multi-step organic synthesis. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, potentially leading to dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core and the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products depend on the specific reactions but can include N-oxides, dihydropyridine derivatives, and various substituted pyrazolo[3,4-b]pyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, it may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its potential bioactivity.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antiviral, or anticancer properties.

Industry

Industrially, it might be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Shares the core structure but lacks the pyrimidinyl group.

    5-Ethoxy-2-pyrimidinyl derivatives: Similar in having the pyrimidinyl group but differ in the core structure.

Uniqueness

The uniqueness of 4-[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylam lies in its combination of functional groups, which confer a distinct set of chemical and biological properties not found in simpler analogs.

Properties

CAS No.

1547975-70-1

Molecular Formula

C₂₈H₃₅N₇O₃

Molecular Weight

517.62

Origin of Product

United States

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